

Vildagliptin N-oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vildagliptin N-oxide	
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Vildagliptin N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the body's natural ability to control high blood sugar by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). Vildagliptin N-oxide is a metabolite of Vildagliptin, formed through oxidation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and available toxicological information for Vildagliptin N-oxide. The information presented herein is intended to support research, drug development, and analytical activities related to Vildagliptin and its metabolites.

Chemical Structure and Properties

Vildagliptin N-oxide is characterized by the addition of an oxygen atom to the nitrogen of the adamantyl group of the parent molecule, Vildagliptin.

Chemical Structure:

• IUPAC Name: (2S)-1-[2-[--INVALID-LINK--amino]acetyl]pyrrolidine-2-carbonitrile[1]



SMILES: C1C--INVALID-LINK--CC(C4)(C3)O)[O-]">C@HC#N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of **Vildagliptin N-oxide** is presented in the table below. It is important to note that while some data is available from vendors and databases, experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain. The data for the parent compound, Vildagliptin, is included for comparison where available.

Property	Vildagliptin N-oxide	Vildagliptin (for comparison)	Source
Molecular Formula	C17H25N3O3	C17H25N3O2	[1]
Molecular Weight	319.41 g/mol	303.406 g·mol−1	[2][3]
Appearance	Pale yellow hygroscopic solid	White to off-white crystalline powder	[4]
Melting Point	Data not available	148-152 °C	
Boiling Point	Data not available	Predicted: 531.3±50.0 °C	
Solubility	Soluble in Acetonitrile	Freely soluble in water	[3][4]
рКа	Data not available	Predicted: 9.03 (strongest basic)	

Metabolic Pathway

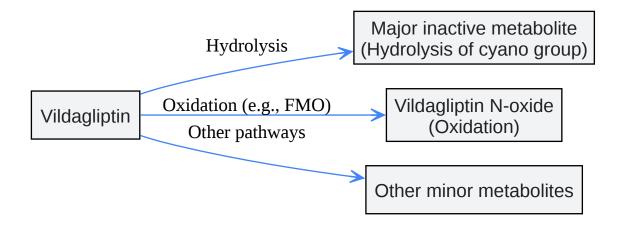
Vildagliptin undergoes extensive metabolism in humans, with the N-oxide being one of the identified metabolites. The metabolism of Vildagliptin is noteworthy in that it is not primarily mediated by the cytochrome P450 (CYP) enzyme system. This characteristic reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.[5][6]

The formation of **Vildagliptin N-oxide** is an oxidation reaction. While the specific enzymes responsible for this transformation have not been definitively identified in the available



literature, it is plausible that flavin-containing monooxygenases (FMOs) could play a role. FMOs are a family of enzymes known to catalyze the N-oxidation of various xenobiotics.[7][8]

The major metabolic pathways of vildagliptin in humans are illustrated in the diagram below.



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Fig. 1: Simplified metabolic pathway of Vildagliptin.

Experimental Protocols

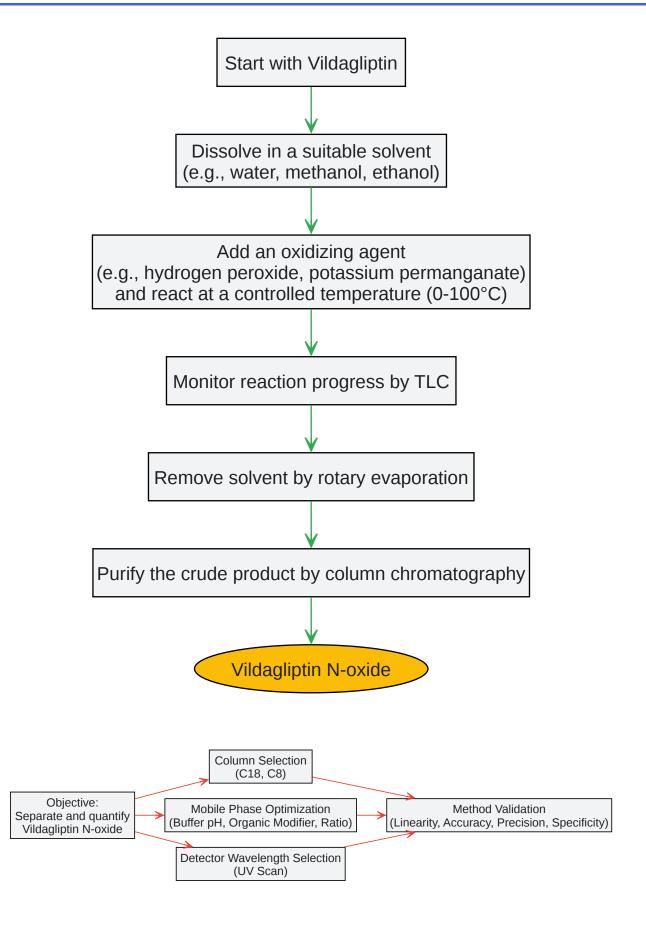
Detailed, validated experimental protocols for the specific synthesis and analysis of **Vildagliptin N-oxide** are not widely published. However, based on available literature, the following methodologies can be adapted.

Synthesis of Vildagliptin N-oxide

A general method for the preparation of vildagliptin oxidation impurities has been described in a patent, which can be adapted for the synthesis of the N-oxide.[9] This process involves the oxidation of Vildagliptin in the presence of a suitable oxidizing agent.

Workflow for Synthesis:







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- To cite this document: BenchChem. [Vildagliptin N-oxide chemical structure and properties].
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